![molecular formula C13H26O2Si B12573291 Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane CAS No. 488748-61-4](/img/structure/B12573291.png)
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a cyclobutylideneethoxy moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable cyclobutylideneethoxy precursor. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions often require low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silicon center, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction could produce silanes with different substituents.
Aplicaciones Científicas De Investigación
Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective transformations in complex synthetic sequences .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane.
Tert-butyl(2-iodoethoxy)dimethylsilane: Another organosilicon compound with similar reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other organosilicon compounds. This uniqueness makes it valuable in specialized synthetic applications and research .
Propiedades
Número CAS |
488748-61-4 |
|---|---|
Fórmula molecular |
C13H26O2Si |
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
tert-butyl-(2-cyclobutylideneethoxymethoxy)-dimethylsilane |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-11-14-10-9-12-7-6-8-12/h9H,6-8,10-11H2,1-5H3 |
Clave InChI |
NIMYBJRFGYKCNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCOCC=C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


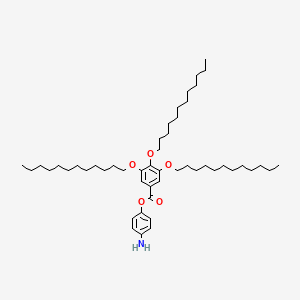
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
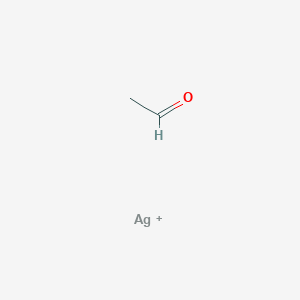

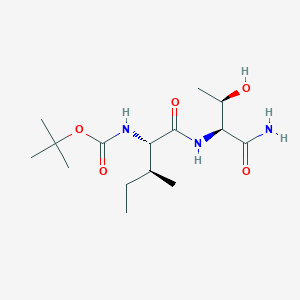
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
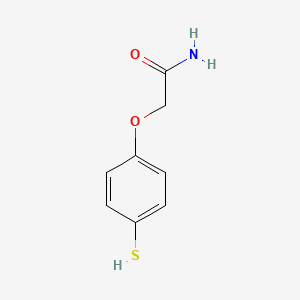
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
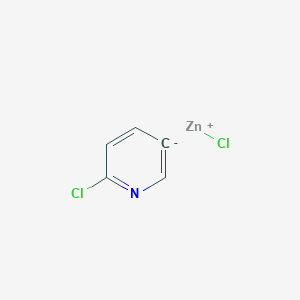
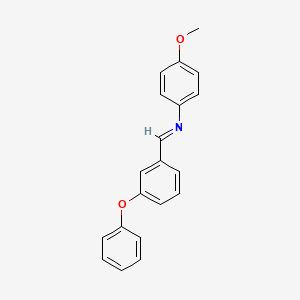
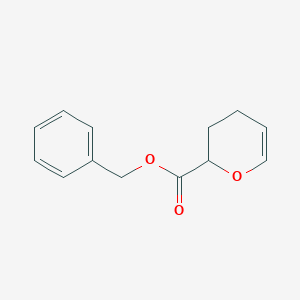
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
